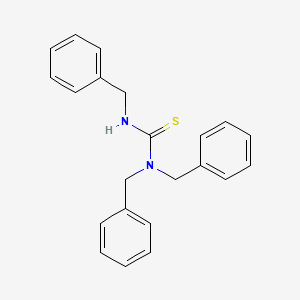

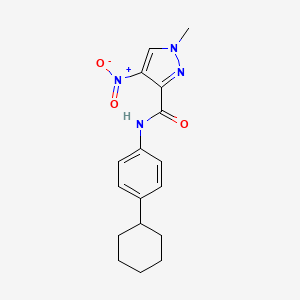

![molecular formula C21H17N3O B5602505 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5747-82-0](/img/structure/B5602505.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-phenylacetamide and related compounds involves several steps, including the formation of benzimidazole ring systems and subsequent functionalization. A study by Huang et al. (2001) discussed the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides, highlighting the importance of the phenylacetamide moiety in binding affinity for certain receptors, which could be relevant in the synthesis and functional analysis of this compound (Huang et al., 2001).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by the presence of a benzimidazole core, which significantly influences their chemical behavior and interaction with biological systems. An NMR study by Li Ying-jun (2012) on a novel oxadiazole derivative containing a benzimidazole moiety provided insights into the structural characteristics and isomer ratios, which can be applicable in understanding the molecular structure of this compound (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives, including this compound, can undergo various chemical reactions, such as halogenation, alkylation, and coupling reactions, which modify their chemical properties and potential applications. The study on the synthesis of benzimidazoles through PIDA-promoted direct C(sp2)-H imidation of N-arylamidines by Huang et al. (2012) provides insight into the chemical reactivity of benzimidazole compounds (Huang et al., 2012).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its formulation and application in various fields.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The pKa determination of benzimidazole derivatives, as discussed by Duran and Canbaz (2013), provides valuable information on the acidity constants, which are essential for understanding the chemical behavior of these compounds (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

DNA Minor Groove Binding

DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review

discusses the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA. This binding specificity is utilized in cell biology for chromosome and nuclear staining, and as a model system to investigate DNA sequence recognition and binding. The utility of Hoechst derivatives in radioprotection and as topoisomerase inhibitors highlights their importance in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Fungicidal and Antihelminthic Applications

Benzimidazole Fungicides Mechanism of Action and Biological Impact

elaborates on the role of benzimidazoles as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Their specific action as inhibitors of microtubule assembly, based on binding to tubulin, is central to their use in fungal cell biology and molecular genetics, enabling detailed study of tubulin structure and microtubule function (Davidse, 1986).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials reviews the synthesis and application of quinazoline derivatives, including those incorporating the benzimidazole moiety, for electronic devices. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their potential in organic light-emitting diodes and nonlinear optical materials (Lipunova et al., 2018).

Pharmacological Activities

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives highlights the importance of benzimidazole derivatives in chemotherapeutic agents, showing significant bioactivity against a wide range of diseases with excellent bioavailability, safety, and stability profiles. This comprehensive review summarizes the recent literature on the bioactivity of benzimidazole derivatives, pointing to several therapeutic candidates in human trials (Brishty et al., 2021).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to modulate a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Result of Action

Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities, development of new synthetic routes, and investigation of its potential applications in various fields. Given the interesting properties of benzimidazole derivatives, this compound could be a promising candidate for further study .

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMBHRGBYQHDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351242 |

Source

|

| Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5747-82-0 |

Source

|

| Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

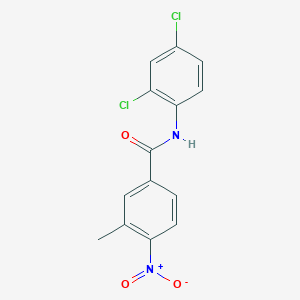

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

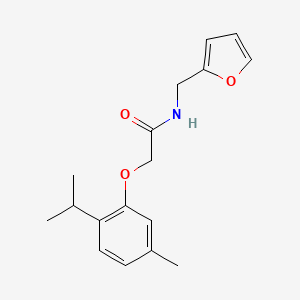

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)

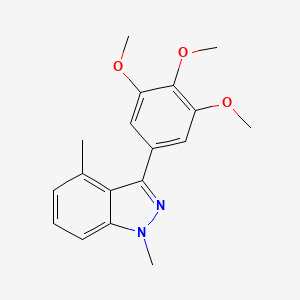

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

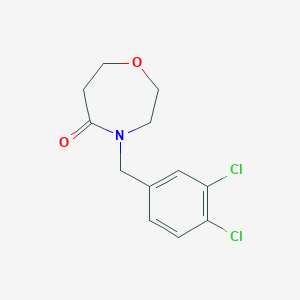

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)